Adenosine Kinase Inhibitor (hydrate)
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Overview
Description
Adenosine kinase inhibitor (hydrate) is a non-nucleoside pyridopyrimidine compound that blocks the action of adenosine kinase, an enzyme responsible for regulating cellular adenosine concentrations. By inhibiting adenosine kinase, this compound enhances the protective actions of adenosine during tissue trauma without producing the nonspecific effects associated with systemic administration of adenosine receptor agonists .
Preparation Methods
The synthesis of adenosine kinase inhibitor (hydrate) involves several steps. The key synthetic route includes the formation of the pyridopyrimidine core, followed by the introduction of various substituents. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Adenosine kinase inhibitor (hydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Adenosine kinase inhibitor (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of adenosine concentrations and the effects of adenosine kinase inhibition.
Biology: Investigated for its role in modulating cellular responses to stress and trauma.
Medicine: Explored for its potential therapeutic applications in conditions such as pain, inflammation, and ischemia.
Industry: Utilized in the development of new drugs and therapeutic agents targeting adenosine-related pathways
Mechanism of Action
The mechanism of action of adenosine kinase inhibitor (hydrate) involves the competitive and reversible inhibition of adenosine kinase. By blocking this enzyme, the compound increases the local concentration of adenosine, which in turn modulates various physiological processes. The molecular targets include adenosine receptors and pathways involved in cellular stress responses .
Comparison with Similar Compounds
Adenosine kinase inhibitor (hydrate) is unique compared to other similar compounds due to its high selectivity for adenosine kinase over other adenosine-related targets. Similar compounds include:
Adenosine deaminase inhibitors: These compounds inhibit the enzyme adenosine deaminase, which is involved in the deamination of adenosine.
Adenosine receptor agonists: These compounds directly activate adenosine receptors, leading to various physiological effects.
Adenosine transporter inhibitors: These compounds block the transport of adenosine across cell membranes.
Adenosine kinase inhibitor (hydrate) stands out due to its ability to selectively enhance the protective actions of adenosine without the nonspecific effects associated with other adenosine-related compounds .
Properties
Molecular Formula |
C22H21BrN6O2 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;hydrate |
InChI |
InChI=1S/C22H19BrN6O.H2O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);1H2 |
InChI Key |
GGSVVLZSNMFBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.O |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
5-(3-bromophenyl)-7-[6-(4-morpholinyl)-3-pyridinyl]-pyrido[2,3-d]pyrimidin-4-amine, hydrate (5:2) |
Origin of Product |
United States |
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